N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Description

Properties

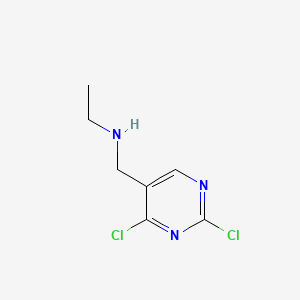

IUPAC Name |

N-[(2,4-dichloropyrimidin-5-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-2-10-3-5-4-11-7(9)12-6(5)8/h4,10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFFGSSBEGHGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=C(N=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693759 |

Source

|

| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-18-0 |

Source

|

| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-((2,4-dichloropyrimidin-5-yl)methyl)ethanamine, a key intermediate in the development of various pharmacologically active compounds. As a trifunctional molecule, its synthesis requires careful control of reactivity to achieve the desired product with high purity and yield.

Introduction and Strategic Overview

This compound is a substituted pyrimidine derivative featuring a highly reactive scaffold. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the ethylaminomethyl group at the 5-position provides a point for further functionalization. This unique combination of reactive sites makes it a valuable building block in medicinal chemistry.

The most logical and efficient synthetic strategy involves a two-step process:

-

Chlorination of a suitable precursor to generate the key intermediate, 2,4-dichloro-5-(chloromethyl)pyrimidine. This intermediate possesses three reactive chlorine atoms, each with distinct reactivity.[1]

-

Selective nucleophilic substitution of the chloromethyl group with ethylamine. This step requires careful control of reaction conditions to favor substitution at the methyl group over the pyrimidine ring.

This guide will focus on a robust and well-documented approach starting from the readily available precursor, 5-(hydroxymethyl)uracil.

Synthesis Pathway and Mechanistic Insights

The overall synthetic pathway can be visualized as follows:

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-(hydroxymethyl)uracil (14.2 g, 0.1 mol) and anhydrous toluene (50 mL).

-

With stirring, add phosphorus oxychloride (46.0 g, 0.3 mol) to the suspension.

-

Heat the mixture to 55-65°C.

-

Slowly add N,N-diethylaniline (30.0 g, 0.2 mol) dropwise over a period of 1 hour, maintaining the temperature between 55-65°C. [2]5. After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

-

Extract the aqueous mixture with toluene (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-(chloromethyl)pyrimidine as an oil. This crude product can be used in the next step without further purification.

Part 2: Synthesis of this compound

-

Dissolve the crude 2,4-dichloro-5-(chloromethyl)pyrimidine (assuming 0.1 mol theoretical yield) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2.0 M solution of ethylamine in THF (110 mL, 0.22 mol, 2.2 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Quench the reaction by adding water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), the methylene bridge (singlet), the pyrimidine proton (singlet), and the amine proton (broad singlet). |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, the methylene carbon, and the carbons of the dichloropyrimidine ring. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C7H9Cl2N3. |

| HPLC | A single major peak indicating high purity. |

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through in-process monitoring and final product characterization.

-

TLC/HPLC Monitoring: Regular analysis of the reaction mixture allows for the determination of reaction completion and the identification of any significant side products.

-

Spectroscopic Analysis: The structural confirmation of the final product via NMR and mass spectrometry provides definitive evidence of a successful synthesis.

-

Purity Assessment: HPLC analysis of the purified product quantifies its purity, ensuring it meets the required standards for subsequent applications.

By following this detailed guide, researchers and scientists can confidently synthesize this compound for their drug discovery and development programs.

References

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope; WO/2022/090101. [Link]

- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. PubChem. [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Process for the preparation of chloropyrimidines.

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

Sources

An In-depth Technical Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine, a functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The 2,4-dichloropyrimidine scaffold is a privileged core in numerous bioactive molecules, and the C5-substituted aminomethyl sidechain offers a versatile vector for molecular elaboration. This document details the compound's physicochemical properties, outlines a robust, logical synthetic pathway with detailed experimental protocols, and explores its chemical reactivity. Particular emphasis is placed on the differential reactivity of the C2 and C4 chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions, a critical feature for its application as a chemical building block. The guide concludes with a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Molecular Overview and Physicochemical Properties

The title compound, this compound, is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The pyrimidine ring is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[2][3] The key features of this molecule are:

-

The 2,4-Dichloropyrimidine Core: The two chlorine atoms serve as reactive leaving groups, primarily for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the ring nitrogens activates the C2 and C4 positions for such substitutions.[4]

-

The C5-(Ethylaminomethyl) Substituent: This sidechain provides a basic nitrogen center and a point for further functionalization or for acting as a key pharmacophoric element to interact with biological targets.

Predicted Physicochemical Data

Quantitative properties for this compound have been predicted using computational models. These values are essential for planning experimental work, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N₃ | - |

| Molecular Weight | 206.07 g/mol | PubChem[5] |

| IUPAC Name | This compound | - |

| CAS Number | 1093933-46-9 | - |

| XLogP3 | 2.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[5] |

Note: Data is computationally generated and should be confirmed experimentally.

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature. Therefore, a robust and logical two-step synthetic route is proposed, starting from the commercially available 2,4-dichloropyrimidine. The strategy involves the introduction of a carbonyl group at the C5 position, followed by reductive amination.

Retrosynthetic Analysis & Workflow

The primary disconnection is made at the C-N bond of the sidechain, suggesting a reductive amination between an aldehyde (2,4-dichloro-5-formylpyrimidine) and ethylamine. The aldehyde precursor can be synthesized from 2,4-dichloropyrimidine via a Vilsmeier-Haack formylation reaction. This approach is chosen for its reliability and high functional group tolerance.

Sources

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine | C7H7Cl2N3 | CID 90064202 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action for N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: A Hypothetical Kinase Inhibitor

Abstract

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a synthetic compound featuring a 2,4-dichloropyrimidine core. While specific biological data for this exact molecule is not extensively published, its structural motif is highly prevalent in a class of targeted therapeutics known as protein kinase inhibitors.[1][2] Pyrimidine derivatives are found in 50 of the 93 small-molecule protein kinase inhibitors approved by the FDA.[1] This guide, therefore, posits a hypothetical mechanism of action (MoA) for this compound as a protein kinase inhibitor. We provide a comprehensive, technically-grounded framework for researchers and drug development professionals to investigate this hypothesis. The document outlines a logical, multi-stage experimental workflow, from initial broad-based screening to specific target validation and cellular-level characterization. Detailed, field-proven protocols for key assays are provided, explaining the causality behind experimental choices to ensure a self-validating and robust investigation into the compound's core biological functions.

Introduction: A Structurally-Informed Hypothesis

The 2,4-dichloropyrimidine scaffold is a well-established pharmacophore in modern oncology and immunology drug discovery.[1] Its prevalence in FDA-approved kinase inhibitors suggests that this core structure is adept at targeting the ATP-binding pocket of protein kinases, enzymes that play a central role in cellular signaling.[1] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders.[3]

Our subject molecule, this compound, possesses the key features of this class:

-

A Heterocyclic Pyrimidine Core: Mimics the adenine base of ATP, allowing it to compete for the kinase's active site.

-

Reactive Chlorine Moieties: The chlorine atoms at the C2 and C4 positions are key synthetic handles but also influence the electronic properties of the ring, which can be crucial for binding affinity. Synthetic strategies often exploit the differential reactivity of these positions to build molecular diversity.[1]

-

A Flexible Side Chain: The N-methylethanamine group at the C5 position can form critical hydrogen bonds or van der Waals interactions within the kinase active site, contributing to both potency and selectivity.

Based on this structural analysis, we hypothesize that this compound functions by directly binding to and inhibiting the activity of one or more protein kinases, thereby disrupting downstream signaling pathways that are critical for cell proliferation, survival, or inflammatory responses. This guide will detail the necessary steps to test this hypothesis.

Phase 1: Target Identification and Initial Characterization

The first critical step is to move from a broad hypothesis to a specific, testable one. This involves identifying the potential kinase target(s) of our compound from the entire human kinome, which comprises over 500 enzymes.

Kinome-Wide Profiling

An unbiased, high-throughput screen against a large panel of kinases is the most efficient starting point. Several contract research organizations (CROs) offer this as a service, utilizing various assay formats.[3][4][5][6][7]

-

Scientific Rationale: Kinase inhibitors are rarely monospecific.[8] An initial broad screen is crucial to understand the compound's selectivity profile, identifying both primary targets and potential off-targets that could lead to toxicity.[6] This early data is pivotal for making informed decisions about the compound's therapeutic potential.[5][8]

-

Recommended Approach: A multi-concentration screen (e.g., 0.1 µM and 1 µM) against a panel of at least 300 kinases is recommended. Radiometric assays (e.g., HotSpot™) or fluorescence-based methods are industry standards.[6]

Data Presentation: Interpreting Kinome Scan Data

The results from a kinome scan are typically presented as percent inhibition at each concentration. This data should be summarized in a table to clearly identify the most potently inhibited kinases.

| Kinase Target | % Inhibition at 0.1 µM | % Inhibition at 1 µM | Kinase Family |

| Hypothetical Kinase 1 (HK1) | 95% | 100% | Tyrosine Kinase |

| Hypothetical Kinase 2 (HK2) | 88% | 99% | Serine/Threonine Kinase |

| Hypothetical Kinase 3 (HK3) | 45% | 75% | Tyrosine Kinase |

| ... | ... | ... | ... |

Table 1: Hypothetical kinome profiling data for this compound, highlighting primary targets for further investigation.

Workflow for Target Identification

The initial phase of the investigation follows a logical progression from broad screening to focused validation.

Caption: Workflow for initial kinase target identification.

Phase 2: In-Depth Mechanistic Validation

Once primary targets are identified (e.g., HK1 and HK2 from our hypothetical data), the next phase is to confirm these interactions and determine the precise mechanism of inhibition.

Direct Target Engagement in a Cellular Context

Before delving into detailed biochemical assays, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[9][10][11][12][13]

-

Scientific Rationale (CETSA): The principle of CETSA is that when a ligand (our compound) binds to its target protein, it stabilizes the protein's structure.[10][12] This stabilization results in a higher melting temperature. By heating intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining.[9][11] An increase in the amount of soluble protein at higher temperatures in compound-treated cells versus control cells is direct evidence of target engagement.[13] This assay is invaluable as it accounts for cell permeability and intracellular target availability.[11][12]

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture a relevant cell line (e.g., one known to express the target kinase, HK1) to ~80% confluency.

-

Compound Treatment: Treat cells with this compound (e.g., at 10x the estimated IC₅₀) or vehicle (DMSO) for 1-2 hours.

-

Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[9]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

-

Detection: Analyze the amount of soluble HK1 in each sample using Western Blotting or an ELISA-based method. The resulting data is plotted as the fraction of soluble protein versus temperature to generate a melting curve.

Biochemical Characterization: Potency and Mode of Inhibition

With cellular target engagement confirmed, the next step is to quantify the compound's inhibitory potency and understand its binding kinetics.

-

Scientific Rationale: Determining the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is a standard measure of potency. Understanding whether the inhibition is competitive with ATP, non-competitive, or uncompetitive provides deep insight into the binding mechanism. This is critical for structure-activity relationship (SAR) studies and lead optimization.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., HK1), a suitable substrate peptide, and ATP at its Km concentration.

-

Inhibitor Titration: Add this compound in a series of dilutions (e.g., 11-point, 3-fold serial dilution starting from 10 µM). Include DMSO-only wells as a no-inhibition control.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection - Step 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP Detection - Step 2: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and then ATP to light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Downstream Signaling Pathway Analysis

Inhibiting a kinase should lead to a measurable change in the phosphorylation status of its downstream substrates. Western blotting is a robust method to verify this effect in a cellular context.[14]

-

Scientific Rationale: This experiment connects the direct inhibition of the target kinase to a functional cellular consequence, providing a crucial piece of the MoA puzzle.[14] It confirms that the compound is not just binding its target, but is effectively blocking its signaling output.

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to elucidate the mechanism of action for this compound. By progressing through kinome-wide screening, cellular target engagement, biochemical validation, and downstream pathway analysis, researchers can build a comprehensive and robust understanding of the compound's biological activity.

Successful completion of this workflow will not only confirm (or refute) the kinase inhibitor hypothesis but will also provide critical data on potency, selectivity, and cellular efficacy. Future studies should focus on in vivo efficacy in relevant disease models, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and investigation of potential resistance mechanisms. This rigorous, step-wise characterization is fundamental to the successful translation of a promising chemical entity into a validated therapeutic candidate.

References

- KinomePro - Pamgene. PamGene offers functional kinome activity profiling services for mechanism of action studies and biomarker profiling.

- Kinome Profiling Service | MtoZ Biolabs.

- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. AssayQuant offers continuous, activity-based biochemical kinase panel screening to provide kinetic insights into kinome-wide selectivity and mechanism of action.

- Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology provides the largest kinase panel in the industry for inhibitor selectivity screening, covering most of the human kinome using radiometric assays.

- Kinase Panel Profiling I Pharmaron CRO Services.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. This article describes the CETSA method for assessing drug binding to target proteins in cells and tissues.

- Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays - Springer Protocols. This paper describes using reverse protein arrays to profile kinase inhibitors and unravel their mechanism of action by analyzing multiple phospho-proteins.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. This chapter provides a detailed guide on the development and application of a microplate-based CETSA protocol for measuring drug-protein interactions in living cells.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - Synlett. This review discusses the prevalence of the pyrimidine motif in small-molecule drugs, particularly protein kinase inhibitors, and methods for their synthesis.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. This article describes the development of a real-time CETSA method to kinetically monitor protein aggregation and target engagement in live cells.

- Thermal shift assay - Wikipedia. This page provides an overview of thermal shift assays, including differential scanning fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA), used to measure protein stability and ligand binding.

- 2,4-Dichloropyrimidine | 3934-20-1 | FD03383 - Biosynth.

- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. This article explains the principles of CETSA and its application in drug development to confirm target engagement within cells.

- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. This review discusses various methods for measuring the binding affinity and selectivity of kinase inhibitors, including biochemical assays and competitive binding assays.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. KinomePro - Pamgene [pamgene.com]

- 5. assayquant.com [assayquant.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pharmaron.com [pharmaron.com]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. annualreviews.org [annualreviews.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]

"N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine" biological activity

An In-depth Technical Guide to the Anticipated Biological Activity of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] This guide delves into the predicted biological potential of a specific, yet underexplored derivative, This compound . While direct experimental data for this compound is sparse in publicly accessible literature, a robust analysis of its structural components, particularly the 2,4-dichloropyrimidine core, allows for well-grounded hypotheses regarding its biological activities and mechanisms of action. This document provides a comprehensive framework for researchers, outlining the chemical rationale for its potential as a therapeutic agent, proposing detailed experimental protocols for its evaluation, and contextualizing its potential within the broader landscape of pyrimidine-based drug discovery.

The 2,4-Dichloropyrimidine Scaffold: A Gateway to Bioactivity

The 2,4-dichloropyrimidine moiety is a highly versatile intermediate in pharmaceutical synthesis.[3][4] Its utility stems from the reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. This chemical tractability enables the creation of large, diverse libraries of molecules for screening against a wide array of biological targets.

The pyrimidine ring itself is adept at forming hydrogen bonds and can act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][5] Consequently, derivatives of 2,4-dichloropyrimidine have been successfully developed as kinase inhibitors, antiviral agents, and antibacterial compounds.[4][6]

Proposed Synthesis of this compound

The synthesis of the title compound is predicated on the foundational reactivity of the pyrimidine core. A plausible synthetic route would likely commence from 5-amino-2,4-dichloropyrimidine. The introduction of the ethylaminomethyl group at the 5-position could be achieved through a multi-step process, potentially involving reductive amination or a related coupling strategy. The specifics of such a synthesis would require optimization but are well within the realm of standard synthetic organic chemistry.

Caption: Generalized kinase inhibition pathway.

Secondary Hypotheses: Broader Antineoplastic and Anti-inflammatory Activity

-

Anticancer Activity: Beyond kinase inhibition, pyrimidine derivatives have demonstrated anticancer effects through other mechanisms. For example, some act as folic acid antagonists, disrupting nucleotide synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells. [7]The structural similarity of the title compound to these agents warrants investigation into its antiproliferative effects on various cancer cell lines.

-

Anti-inflammatory and Analgesic Potential: Certain pyrimidine derivatives have shown potent anti-inflammatory and analgesic properties. [8]A notable example is a selective CB2 receptor agonist developed for inflammatory pain, which features a substituted pyrimidine core. [9]This suggests that this compound could be a candidate for screening in inflammation-related assays.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, field-proven protocols for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Methodology:

-

Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and the test compound at various concentrations.

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the test compound or vehicle control.

-

Add 10 µL of a kinase/substrate mixture.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Contextual Data and Future Directions

While data for the title compound is not available, the table below summarizes the activity of other 2,4-disubstituted pyrimidine derivatives to illustrate the potential of this chemical class.

| Compound Class | Target/Activity | Reported Potency (IC50/Ki) | Reference |

| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | 1-3 nM (Ki) | [10] |

| 2-Anilino-pyrimidines | L858R/T790M mutant EGFR | < 50 nM (IC50) | [11] |

| Pyrimidine Carboxamides | CB2 Receptor Agonist | 0.1 mg/kg (in vivo ED50) | [9] |

| 2,4-Diamino-5-aryl-pyrimidines | Antitumor (DHFR inhibitor) | Varies with substitution | [7][12] |

Future Directions: The logical next step is the synthesis of this compound and its evaluation in the assays described above. Positive results would warrant further investigation, including:

-

Broad Kinase Profiling: Screening against a large panel of kinases to determine selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer or inflammation.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

This compound represents a promising, albeit uncharacterized, molecule for drug discovery. Its foundation on the versatile and biologically active 2,4-dichloropyrimidine scaffold provides a strong rationale for investigating its potential as a kinase inhibitor, anticancer agent, or anti-inflammatory compound. The experimental frameworks provided in this guide offer a clear path for elucidating its biological activity and paving the way for potential therapeutic applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

-

Tummalapalli, M., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

- Kaur, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Pharmapproach. (2024).

- NSR laboratories Pvt. Ltd. (2025).

-

Reddy, K. R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

-

Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

- AstraZeneca AB. (n.d.). 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Calvert, A. H., et al. (1977). An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). Journal of Clinical Pathology. [Link]

-

Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry. [Link]

-

Jonak, J. P., et al. (1978). Comparison of the Antitumor Activity and Toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine. Journal of the National Cancer Institute. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. nbinno.com [nbinno.com]

- 4. srinichem.com [srinichem.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 6. 2,4-Dichloropyrimidine (CAS 3934-20-1): Uses, Synthesis, and Analytical Testing [nsrlaboratories.com]

- 7. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 9. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 12. An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Introduction

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, including kinase inhibitors used in oncology.[1] The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that dictate their suitability for therapeutic applications. Poor solubility can lead to low bioavailability, while instability can result in loss of efficacy and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its core structure, 2,4-dichloropyrimidine. Furthermore, this document outlines detailed experimental protocols for the precise determination of these crucial parameters, empowering researchers and drug development professionals to rigorously characterize this promising molecule.

Physicochemical Properties: An Overview

The 2,4-dichloropyrimidine core is a crystalline solid that is soluble in common organic solvents like ethanol, ether, and chloroform, but only slightly soluble in water.[1] The two chlorine atoms on the pyrimidine ring are highly reactive towards nucleophilic substitution, a key feature in its utility as a synthetic intermediate.[1] This reactivity also suggests potential instability in the presence of nucleophiles, including water.

The introduction of the (ethanamino)methyl group at the 5-position is expected to influence the molecule's polarity and basicity. The secondary amine in the side chain will likely increase its aqueous solubility, particularly in acidic conditions where it can be protonated.

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility in various media is fundamental for formulation development. The following sections outline a strategy for characterizing the solubility of this compound.

Predicted Solubility

Based on its structure, the following solubility trends are anticipated:

-

Aqueous Solubility: Limited solubility in neutral water is expected, though likely greater than the parent 2,4-dichloropyrimidine. Solubility is predicted to increase significantly in acidic aqueous solutions due to the protonation of the ethanamine nitrogen.

-

Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Solubility in less polar solvents like ethyl acetate and chloroform is also anticipated.[2][3]

Experimental Determination of Solubility

A systematic approach to experimentally determine the solubility is crucial.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Purified Water (pH 7.0) | 25 | HPLC-UV | ||

| 0.1 M HCl (pH 1.0) | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV |

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

-

Preparation: Prepare saturated solutions by adding an excess of this compound to each solvent system in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Forced Degradation and Pathway Elucidation

Stability testing is essential to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a critical component of this process.[4]

Predicted Instabilities

The 2,4-dichloropyrimidine moiety is susceptible to degradation under various conditions:

-

Hydrolysis: The chlorine atoms are prone to hydrolysis, especially under acidic and basic conditions, leading to the formation of hydroxypyrimidine derivatives.[5]

-

Photostability: Dichloropyrimidine derivatives can be sensitive to light, necessitating protection from light during storage and handling.[1][5]

-

Oxidation: While less common for this class of compounds, oxidative degradation should be investigated.

Forced Degradation Studies

A systematic forced degradation study should be conducted to assess the intrinsic stability of this compound.

Table 2: Recommended Conditions for Forced Degradation Studies

| Condition | Reagent/Parameters | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |

| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |

| Neutral Hydrolysis | Purified Water | 24, 48, 72 hours |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal Degradation | 60°C | 24, 48, 72 hours |

| Photodegradation | ICH Q1B compliant light exposure | As per guidelines |

-

Sample Preparation: Prepare solutions of this compound in the respective stress media.

-

Incubation: Expose the samples to the specified conditions for the defined durations.

-

Neutralization: For acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the chemistry of dichloropyrimidines, the primary degradation pathway is likely to be nucleophilic substitution of the chlorine atoms.

Caption: Potential Hydrolytic Degradation Pathway.

Analytical Methodologies

Robust analytical methods are paramount for the accurate quantification of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the recommended technique for both solubility and stability studies.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

Structural Elucidation of Degradants

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during stability studies. Nuclear Magnetic Resonance (NMR) spectroscopy can provide further confirmation of the structures of isolated degradants.[6]

Conclusion

While specific experimental data for this compound is not yet widely published, a comprehensive understanding of its potential solubility and stability can be derived from the known properties of related 2,4-dichloropyrimidine compounds. This guide provides a robust framework for the experimental determination of these critical parameters. The outlined protocols for solubility assessment and forced degradation studies will enable researchers to generate the necessary data to support the development of this compound as a potential therapeutic agent. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, ultimately facilitating a more efficient and successful drug development process.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.

- 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem.

- In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Benchchem.

- 2,4-Dichloropyrimidine | 3934-20-1. ChemicalBook.

- Best 2-4 Dichloropyrimidine Manufacturers In India. lifechem pharma.

- 2,4-Dichloropyrimidine (2,4-DCP),CAS NO 3934-20-1. RVR LABS.

- 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem - NIH.

- Forced degradation studies. MedCrave online.

Sources

Identifying Therapeutic Targets of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine. Leveraging the well-established role of the pyrimidine scaffold in medicinal chemistry, particularly as a core structure for protein kinase inhibitors, this document provides a rationale and detailed experimental workflows for drug discovery professionals. We will explore the hypothesis that this 2,4-dichloropyrimidine derivative has strong potential as a targeted therapeutic, likely acting through the inhibition of key cellular kinases. This guide details a systematic approach, beginning with unbiased, proteome-wide target discovery methods such as affinity purification-mass spectrometry, and progressing to rigorous, cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA). The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to deorphanize this and similar compounds, paving the way for their development as next-generation therapeutics.

Part 1: The 2,4-Dichloropyrimidine Scaffold: A Foundation for Targeted Therapies

The Privileged Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules. As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by a multitude of biological systems. This foundational role has been exploited by medicinal chemists to design a vast number of therapeutic agents. Notably, the pyrimidine ring is a key feature in numerous FDA-approved anticancer drugs, where it often serves as a bioisostere for the purine ring of ATP, leading to the effective inhibition of protein kinases.[1][2]

The Versatility of the 2,4-Dichloropyrimidine Core

The 2,4-dichloropyrimidine core is a particularly valuable building block in drug synthesis.[3][4] The two chlorine atoms at the C2 and C4 positions are highly susceptible to nucleophilic aromatic substitution, serving as reactive handles for the strategic introduction of various functional groups.[5][6] This chemical versatility allows for the construction of large, diverse libraries of compounds from a single, readily available starting material.[3] This scaffold is a key intermediate in the synthesis of several blockbuster kinase inhibitor drugs, including Pazopanib and Osimertinib, underscoring its proven utility in developing targeted cancer therapies.[2][7]

Hypothesis: this compound as a Potential Kinase Inhibitor

Given the extensive precedent for 2,4-disubstituted pyrimidines as potent protein kinase inhibitors, it is a primary hypothesis that this compound will exhibit its therapeutic effects through the modulation of one or more protein kinases.[5] The dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them a prime target class for drug development. While kinase inhibition is the most probable mechanism of action, this guide will also present unbiased methods to explore other potential target classes, such as other enzymes or cellular receptors, ensuring a comprehensive investigation.[4]

Part 2: A Strategic Workflow for Target Identification and Validation

Overview of the Target Discovery Funnel

The process of identifying a drug's true molecular target is a multi-step, funnel-like approach that begins with broad, unbiased screening and progressively narrows down to specific, validated interactions. A successful target identification campaign is critical for understanding a compound's mechanism of action, predicting potential side effects, and enabling rational drug development.[8]

Caption: A strategic workflow for small molecule target identification.

Unbiased Target Identification Strategies

The initial step in deorphanizing a compound is to cast a wide net to identify all potential interacting proteins within the complex milieu of a cell.

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique to identify the direct binding partners of a small molecule.[8][9][10] The core principle involves immobilizing the small molecule of interest (the "bait") and using it to capture its interacting proteins (the "prey") from a cell lysate.[11][12]

Detailed Protocol: Synthesis of an Affinity Probe and Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis:

-

Rationale: To immobilize the compound, a linker must be attached at a position that does not interfere with its binding to the target protein. For this compound, the ethylamine moiety is a logical attachment point for a linker with a terminal biotin tag or for direct conjugation to amine-reactive beads (e.g., NHS-activated sepharose).

-

Step 1: Synthesize an analogue of the parent compound with an elongated linker (e.g., a polyethylene glycol, or PEG, chain) terminating in a primary amine.

-

Step 2: React the aminated analogue with N-hydroxysuccinimide (NHS)-activated biotin to create a biotinylated probe. Alternatively, couple the aminated analogue directly to NHS-activated agarose beads.

-

Step 3: Validate that the modified probe retains the biological activity of the parent compound in a relevant phenotypic assay (e.g., cell viability). This is a critical control to ensure the modification has not disrupted the compound's binding mode.

-

-

Affinity Purification:

-

Step 1: Culture and harvest cells of interest (e.g., a cancer cell line sensitive to the compound). Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Step 2: Incubate the cell lysate with the biotinylated probe. As a negative control, incubate a separate lysate with free biotin.

-

Step 3: Add streptavidin-coated magnetic beads to the lysates to capture the probe and any bound proteins.

-

Step 4: Wash the beads extensively with lysis buffer to remove non-specific binders. A competitive elution step, using an excess of the original, unmodified compound, can be included to specifically elute true binding partners.

-

Step 5: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Mass Spectrometry and Data Analysis:

-

Step 1: Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

-

Step 2: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Step 3: Identify and quantify the proteins in each sample (probe-treated vs. control) using a proteomics software suite.

-

Step 4: Prioritize "hits" that are significantly enriched in the probe sample compared to the negative control. True targets should also show reduced binding in the competitive elution sample.

-

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Target Engagement and Validation in a Cellular Context

Identifying a protein that binds to a compound is only the first step. It is crucial to confirm that this interaction occurs within the complex environment of a living cell and is relevant to the compound's biological effect.[13]

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[14][15] The principle is based on the fact that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[16][17][18]

Detailed Protocol: CETSA Workflow

-

Compound Treatment:

-

Step 1: Plate cells in multiple wells or dishes. Treat the cells with the compound of interest at a desired concentration. Include a vehicle-only control (e.g., DMSO).

-

-

Thermal Challenge:

-

Step 1: Heat the intact cells (in their culture medium) across a range of temperatures (e.g., from 37°C to 65°C in 2-3°C increments) for a short, fixed duration (typically 3 minutes).[16]

-

Step 2: Immediately cool the cells on ice to halt further denaturation.

-

-

Lysis and Fractionation:

-

Step 1: Harvest and lyse the cells using a method that preserves protein integrity, such as freeze-thaw cycles.

-

Step 2: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, aggregated fraction by high-speed centrifugation.[15]

-

-

Detection and Analysis:

-

Step 1: Collect the supernatant (soluble fraction) from each sample.

-

Step 2: Analyze the amount of the specific, putative target protein remaining in the soluble fraction at each temperature point using Western blotting.

-

Step 3: Plot the relative amount of soluble protein as a function of temperature for both the vehicle-treated and compound-treated samples. A positive result is a "thermal shift," where the melting curve for the compound-treated sample is shifted to higher temperatures compared to the control, indicating stabilization.[14]

-

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Once a putative enzyme target, such as a protein kinase, has been identified and cellular engagement has been confirmed, the next logical step is to directly measure the compound's inhibitory activity using a purified, recombinant version of the enzyme.

Data Presentation: Kinase Inhibition Profile

Quantitative data from in vitro assays should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

| Kinase Target | IC₅₀ (nM) | Assay Type |

| Aurora Kinase A | 50 | TR-FRET |

| Aurora Kinase B | 75 | TR-FRET |

| CDK2/CycE | >10,000 | Kinase-Glo® |

| VEGFR2 | 1,200 | ADP-Glo™ |

| JNK1 | >10,000 | LanthaScreen® |

This table presents hypothetical data for illustrative purposes.

Pathway Analysis and Mechanistic Studies

Confirming that a compound inhibits a target enzyme is not the endpoint. It is essential to demonstrate that this inhibition leads to the expected downstream biological consequences within cellular signaling pathways. For a kinase inhibitor, this typically involves measuring the phosphorylation status of known substrates.

Caption: Hypothetical signaling pathway modulated by the compound.

Part 3: Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for elucidating the therapeutic targets of this compound. By starting with the foundational knowledge of its privileged 2,4-dichloropyrimidine core, we establish a strong hypothesis centered on kinase inhibition. The subsequent workflow provides a clear path from unbiased, proteome-wide discovery using AP-MS to definitive, in-cell target engagement validation with CETSA, and finally to mechanistic pathway analysis.

The successful identification and validation of a specific molecular target are cornerstone achievements in the drug discovery process. They transform a compound with an interesting biological activity into a tool for dissecting cellular signaling and a lead candidate for rational, mechanism-based drug development. Future work would involve leveraging this target information for structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety studies in relevant disease models.

References

-

Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

Reeves, B. D., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

-

La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884-2894. [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI Train Online. [Link]

-

Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

-

Chen, X. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate. [Link]

-

Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539-2554. [Link]

-

Mass Spectrometry Core Facility, EPFL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). EPFL. [Link]

-

Wilson, G. L., et al. (2020). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments, (158), e61030. [Link]

-

De Mol, E., et al. (2016). Methods of probing the interactions between small molecules and disordered proteins. Journal of Molecular Biology, 428(11), 2262-2287. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

MtoZ Biolabs. (n.d.). How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection? MtoZ Biolabs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. Pharma and Biopharma Outsourcing Association. [Link]

-

Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

-

Zhang, X., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 10(6), 964. [Link]

-

PubChem. (n.d.). N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. PubChem. [Link]

-

NSR laboratories Pvt. Ltd. (2025). 2,4-Dichloropyrimidine: Key Applications and Testing Insights. NSR laboratories Pvt. Ltd. [Link]

-

Autech Industry Co.,Limited. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. Autech Industry Co.,Limited. [Link]

-

Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]

-

PubChem. (n.d.). N-(2,4-dichloropyrimidin-5-yl)prop-2-enamide. PubChem. [Link]

-

PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dichloropyrimidine (CAS 3934-20-1): Uses, Synthesis, and Analytical Testing [nsrlaboratories.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srinichem.com [srinichem.com]

- 7. nbinno.com [nbinno.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 10. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wp.unil.ch [wp.unil.ch]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 14. annualreviews.org [annualreviews.org]

- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

An In-Depth Technical Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural biomolecules and synthetic drugs.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4] Among the myriad of pyrimidine-based structures, those derived from the versatile 2,4-dichloropyrimidine intermediate offer a rich platform for drug discovery. This guide provides a comprehensive technical overview of a specific subclass: N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine and its analogs. We will delve into the strategic synthesis, physicochemical characterization, structure-activity relationships (SAR), and the therapeutic promise of these compounds, offering field-proven insights for researchers and drug development professionals.

The Privileged Pyrimidine Scaffold: A Foundation for Drug Discovery

The significance of the pyrimidine ring in therapeutic development cannot be overstated. As an essential component of DNA and RNA (cytosine, thymine, and uracil), its derivatives can readily interact with biological systems, including enzymes and receptors.[1][2] This inherent biocompatibility, combined with its synthetic tractability, has made the pyrimidine motif a "privileged scaffold" in medicinal chemistry. The FDA has approved a growing number of pyrimidine-containing drugs, validating their clinical utility.[1]

The 2,4-dichloropyrimidine core, the starting point for the compounds discussed herein, is a particularly valuable intermediate. The two chlorine atoms serve as reactive handles, allowing for sequential and regioselective functionalization, which is crucial for building molecular diversity and fine-tuning pharmacological properties.[5][6][7]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives is a multi-step process that hinges on the controlled and selective modification of the pyrimidine ring.

Synthesis of the 2,4-Dichloropyrimidine Precursor

The most common and efficient route to the 2,4-dichloropyrimidine core is the direct chlorination of uracil (2,4-dihydroxypyrimidine). This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and a catalyst.[8]

-

Causality: Uracil's tautomeric equilibrium favors the lactam form, but the presence of a strong chlorinating agent facilitates the formation of the aromatic dichloro-derivative. The reaction drives toward the thermodynamically stable aromatic product.

Regioselectivity: The C4 vs. C2 Position

A critical aspect of dichloropyrimidine chemistry is the differential reactivity of the chlorine atoms at the C2 and C4 positions. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more electrophilic and thus more reactive than the C2 position.[7][9][10] This selectivity is attributed to the superior ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack.

However, this selectivity is not absolute and can be influenced by several factors:

-

Substituents: Electron-donating groups on the ring can alter the electronic distribution, sometimes favoring C2 substitution.[10]

-

Reaction Conditions: The choice of solvent, base, and temperature can modulate the regioselectivity.[7]

-

Catalysis: Palladium-catalyzed cross-coupling reactions can exhibit different selectivity patterns compared to SNAr. For instance, while Suzuki and Stille couplings often favor C4, Sonogashira reactions may show similar reactivity at both C2 and C4.[7][9]

The following diagram illustrates the preferential attack at the C4 position in a typical SNAr reaction.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

The 2,4-dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. This guide provides a comprehensive technical overview of a novel derivative, N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine . While not extensively described in current literature, its structure presents a compelling platform for the development of targeted therapeutics. We present a robust, logical synthesis pathway, detail its predicted physicochemical properties, and explore its potential as a versatile intermediate for creating libraries of bioactive compounds, with a focus on protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Introduction: The Primacy of the Pyrimidine Scaffold

Pyrimidine derivatives are one of the most prevalent motifs in biologically active molecules, a fact underscored by their presence in the nucleobases of DNA and RNA.[1] In the realm of synthetic drugs, this heterocycle is particularly well-represented in small molecule inhibitors of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[1] The pyrimidine ring often serves as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.

The 2,4-disubstituted pyrimidine framework is a privileged scaffold in this domain. The differential reactivity of the C2 and C4 positions allows for sequential, regioselective functionalization, making it an ideal starting point for diversity-oriented synthesis.[2][3] This guide focuses on This compound , a compound designed to serve as a versatile building block. The ethylamine side chain at the C5-methyl position provides a vector for further modification, while the reactive chlorine atoms at C2 and C4 are poised for nucleophilic substitution or cross-coupling reactions, enabling the exploration of a vast chemical space.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved in a two-step sequence starting from the commercially available precursor, (2,4-Dichloropyrimidin-5-yl)methanol. The strategy involves activating the primary alcohol to facilitate nucleophilic substitution by ethanamine.

Step 1: Activation of the C5-Methanol via Chlorination

The hydroxyl group of (2,4-Dichloropyrimidin-5-yl)methanol is a poor leaving group. Therefore, the first critical step is its conversion to a more reactive species, specifically a chloromethyl group. This transformation creates a highly electrophilic benzylic-like carbon, primed for nucleophilic attack. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it cleanly converts primary alcohols to alkyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies workup.

Causality: The direct reaction of an amine with the alcohol would not proceed. The conversion to 5-(chloromethyl)-2,4-dichloropyrimidine is essential to activate the substrate for the subsequent S_N2 reaction.

Step 2: Nucleophilic Substitution with Ethanamine

With the activated 5-(chloromethyl)-2,4-dichloropyrimidine intermediate in hand, the final step is a standard nucleophilic substitution reaction with ethanamine. Ethanamine acts as the nucleophile, displacing the chloride ion to form the target C-N bond. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated, preventing the protonation and deactivation of the ethanamine nucleophile.

Self-Validation: The progress of this step can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of a new, more polar product spot corresponding to the desired amine.

Below is a graphical representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Safety Data

A summary of the key properties of the starting material and predicted properties of the target compound is provided below.

| Property | (2,4-Dichloropyrimidin-5-yl)methanol[4] | This compound (Predicted) |

| CAS Number | 1346537-23-2 | Not available |

| Molecular Formula | C₅H₄Cl₂N₂O | C₇H₉Cl₂N₃ |

| Molecular Weight | 179.00 g/mol | 206.07 g/mol |

| Appearance | Solid | Predicted: Oil or low-melting solid |

| Storage | Dry, sealed place, 2-8°C | Inert atmosphere, refrigerated |

| Hazard Statements | H302 (Harmful if swallowed) | Predicted: H302, H315, H319, H335 |

| Signal Word | Warning | Predicted: Warning |

Detailed Experimental Protocols

The following protocols are illustrative and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 4.1: Synthesis of 5-(Chloromethyl)-2,4-dichloropyrimidine

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2,4-Dichloropyrimidin-5-yl)methanol (10.0 g, 55.8 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the resulting suspension to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (6.1 mL, 83.7 mmol, 1.5 eq) dropwise to the stirred suspension over 15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice (150 g). Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 75 mL) and then with brine (1 x 75 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 5-(chloromethyl)-2,4-dichloropyrimidine can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 4.2: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask, add the crude 5-(chloromethyl)-2,4-dichloropyrimidine (approx. 55.8 mmol) and dissolve it in tetrahydrofuran (THF, 100 mL).

-

Base and Nucleophile: Add triethylamine (11.7 mL, 83.7 mmol, 1.5 eq) followed by ethanamine (70% solution in water, 5.1 g, 79.2 mmol, 1.4 eq).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

-

Concentration: Once the reaction is complete, remove the THF under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude target compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its potential as a versatile intermediate for building libraries of drug candidates. The two chlorine atoms on the pyrimidine ring possess different reactivities, allowing for selective functionalization.

-

C4 Position: The C4 chlorine is generally more susceptible to nucleophilic aromatic substitution (S_NAr) than the C2 chlorine, especially in the presence of an electron-donating group at C5.[1][5] This allows for the selective introduction of an amine, thiol, or alcohol at this position.

-

C2 Position: The C2 chlorine can then be substituted under more forcing conditions or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2]